molecular formula C4H4N2O2 B1211435 3-Nitropyrrole CAS No. 5930-94-9

3-Nitropyrrole

Cat. No. B1211435
CAS RN: 5930-94-9
M. Wt: 112.09 g/mol
InChI Key: LOJNBPNACKZWAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Nitropyrrole involves various chemical strategies. Morgan and Morrey (1966) detailed the preparation of 2- and 3-nitropyrrole, highlighting the properties and structural assignments confirmed by NMR spectra (Morgan & Morrey, 1966). Another efficient synthesis route from nitroalkenes and Tosylmethyl Isocyanides was presented by Have, Leusink, and Leusen (1996), showcasing a base-induced addition leading to 3(4)-nitropyrroles with various substituents (Have, Leusink, & Leusen, 1996).

Molecular Structure Analysis

The molecular structure of 3-Nitropyrrole is characterized by the presence of a nitro group attached to the pyrrole ring, influencing its electronic and physical properties. The electronic spectra and structures of nitropyrroles have been studied by Yoshida, Kobayashi, and Yamada (1972), providing insights into the localization of molecular orbitals and π-electron densities (Yoshida, Kobayashi, & Yamada, 1972).

Chemical Reactions and Properties

3-Nitropyrrole participates in various chemical reactions, including conjugate additions and cycloadditions, to form highly functionalized derivatives. Santos et al. (2009) reported the synthesis of N-hydroxypyrrole derivatives through formal [3+2] cycloaddition reactions of enamines and nitroso alkenes (Santos et al., 2009). Moreover, the electrocyclization of 2,3-(dialkenyl)-4-nitropyrroles leading to 3-nitroindoles has been explored by Have and Leusen (1998), demonstrating the thermal and solvent influences on product distribution (Have & Leusen, 1998).

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Application : Pyrrole, the parent compound of 3-Nitropyrrole, is a resourceful small molecule in key medicinal hetero-aromatics . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
    • Method : Trifluoroethanol (TFE) was used as a solvent and trifluoroacetic acid (TFA) was used as a catalyst under microwave conditions . Vilsmeir–Haack conditions were applied for formylation of pyrroles under microwave conditions .
    • Results : Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .
  • Nucleic Acids Research

    • Application : 5-nitroindole, a related compound to 3-Nitropyrrole, has been used as a universal base in DNA duplexes . These bases have been incorporated into DNA to prepare primers for PCR and sequencing because they increase the effective size of the primer without augmenting base-pairing multiplicity .
    • Method : The 5-nitroindole bases do not base pair with the nucleotide opposite them, but intercalate between this base and an adjacent Watson–Crick pair .
    • Results : The 5-nitroindole-containing duplexes exist as a dynamic mixture of two different stacking configurations exchanging fast on the chemical shift timescale .
  • DNA Sequencing and PCR

    • Application : 3-Nitropyrrole and 5-nitroindole have been used as universal bases in primers for DNA sequencing and PCR .
    • Method : These bases have been incorporated into DNA to prepare primers for PCR and sequencing .
    • Results : The use of these bases in primers increases the effective size of the primer without augmenting base-pairing multiplicity .
  • Stacking Interaction with Natural Nucleobases

    • Application : Stacking interactions between 3-Nitropyrrole and natural nucleobases have been studied . These interactions are important in understanding the behavior of 3-Nitropyrrole when incorporated into DNA .
    • Method : Stacking energies between canonical nucleobases and 3-Nitropyrrole were estimated by use of molecular orbital (MO) and molecular mechanics (MM) calculations .
    • Results : The detailed analysis of the energy profiles revealed the importance of the London dispersion energy to stabilize the stacked dimers and electrostatic interactions to determine the orientation of 3-Nitropyrrole to the nucleobases in the dimers .
  • Synthesis of Bioactive Heterocycles

    • Application : Pyrrole, the parent compound of 3-Nitropyrrole, is a resourceful small molecule in key medicinal hetero-aromatics . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
    • Method : A compound with trifluoromethyl group at position 3 of the aryl ring displayed good antidiabetic activity . A mild and convenient method for the synthesis of 4(3)-substituted 3-(4)-nitropyrrole was proposed from nitro olefins and TosMIC in ionic liquid 1-butyl-3-methylimidazolium bromide ([bmIm] Br) .
    • Results : Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .

Future Directions

While specific future directions for 3-Nitropyrrole are not mentioned in the retrieved papers, pyrrole and its derivatives have been the subject of extensive research due to their diverse biological activities . This suggests that further exploration of 3-Nitropyrrole and its potential applications could be a promising area of future research.

properties

IUPAC Name

3-nitro-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c7-6(8)4-1-2-5-3-4/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJNBPNACKZWAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80208042
Record name 3-Nitropyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80208042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitropyrrole

CAS RN

5930-94-9
Record name 3-Nitropyrrole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005930949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Nitropyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80208042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
599
Citations
KJ Morgan, DP Morrey - Tetrahedron, 1966 - Elsevier
… the 2-nitro derivative a small amount of 3-nitropyrrole. Comparison of GLC showed that the … 3-nitropyrrole. Further a synthetic mixture of pure 2-nitro- (mp 65”) and 3-nitropyrrole in the …
Number of citations: 64 www.sciencedirect.com
D Loakes, DM Brown, S Linde, F Hill - Nucleic acids research, 1995 - academic.oup.com
… 3-Nitropyrrole and 5-nitrolndole have been assessed as … of more than one 3-nitropyrrole residue at dispersed positions into … Consecutive 3-nitropyrrole substitutions were tolerated, but …
Number of citations: 120 academic.oup.com
P Zhang, M Egholm, N Paul, M Pingle, DE Bergstrom - Methods, 2001 - Elsevier
… If one wishes to further is significantly more thermally stable than 3-nitropyrrole-… for 3-nitropyrrole. by DNA polymerase, either as a template component Modification of 3-nitropyrrole by …
Number of citations: 26 www.sciencedirect.com
DA Harki, JD Graci, VS Korneeva, SKB Ghosh… - Biochemistry, 2002 - ACS Publications
… The synthesis of the 3-nitropyrrole nucleoside (3-NPN, 3) … on ribose the known heterocyclic base 3-nitropyrrole (8), which … 3-nitropyrrole to yield the desired β-substituted 3-nitropyrrole …
Number of citations: 56 pubs.acs.org
C Ceballos, CAH Prata, S Giorgio, F Garzino… - Bioconjugate …, 2009 - ACS Publications
… )-3-nitropyrrole showed that this base pairs with the four naturally occurring bases with little discrimination (31, 32). The nitro group of 3-nitropyrrole … , the 3-nitropyrrole base is likely to …
Number of citations: 38 pubs.acs.org
JL Chiara, A Gómez-Sánchez, FJ Hidalgo… - Carbohydrate …, 1989 - Elsevier
… Aminoacetone reacted with nitroacetone and with l-ethoxy-2-nitroethylene, giving rise to 2,4-dimethyl-3-nitropyrrole (14, 14%) and 3-methyl-4-nitropyrrole (15, 21%), respectively. An …
Number of citations: 11 www.sciencedirect.com
K Seio, H Ukawa, K Shohda… - Journal of Biomolecular …, 2005 - Taylor & Francis
… In this paper, we report computational studies of the stacking interaction between 3-nitropyrrole (3NP) (13-15) and canonical nucleobases. We chose 3-NP because it is the first artificial …
Number of citations: 17 www.tandfonline.com
M Koyama, Y KODAMA, T TSURUOKA… - The Journal of …, 1981 - jstage.jst.go.jp
… and 2,4-dichloro-3-nitropyrrole. Evidently, another approach was necessary to resolve this … dichloro-3-nitropyrrole, ie nitration of dichloropyrrole and chlorination of 3-nitropyrrole. …
Number of citations: 49 www.jstage.jst.go.jp
YC Chieh, PC Chen, SC Chen - Journal of Molecular Structure …, 2003 - Elsevier
… The molecular geometries and internal rotational barriers of the nitro group of various N-substituted 2-and 3-nitropyrrole (X–2NPy(I) and X–3NPy(II); X=H(1), CH 3 (2), OH(3), NH 2 (4), …
Number of citations: 9 www.sciencedirect.com
G Doddi, P Mencarelli, A Razzini… - The Journal of Organic …, 1979 - ACS Publications
The improvement of the above synthesis as compared to the previous procedure is relevant. The latter involved the formation of 5a-pregnane-3,(3, 20/3-diol 3-acetate 20-tosylate and …
Number of citations: 24 pubs.acs.org

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